
(2,5-Dichlorophenyl) 4-methoxy-3-nitrobenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,5-Dichlorophenyl) 4-methoxy-3-nitrobenzenesulfonate is a chemical compound that has been widely used in scientific research. It is also known as DNS-Cl, and it is a sulfonating agent that is commonly used to modify proteins and peptides. The compound has several unique properties that make it useful in various fields of research, including biochemistry, molecular biology, and biotechnology.
Mecanismo De Acción
The mechanism of action of (2,5-Dichlorophenyl) 4-methoxy-3-nitrobenzenesulfonate involves the formation of sulfonamide bonds with amino groups on proteins and peptides. The compound reacts with the nucleophilic amino group, resulting in the displacement of the sulfonyl chloride group. The resulting sulfonamide bond is stable and can alter the properties of the protein or peptide.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the protein or peptide that is modified. The modification can alter the solubility, stability, and activity of the protein or peptide. For example, the modification of insulin with this compound can result in a more stable and soluble form of the hormone.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using (2,5-Dichlorophenyl) 4-methoxy-3-nitrobenzenesulfonate in lab experiments is its ability to modify proteins and peptides in a specific and controlled manner. The compound reacts selectively with amino groups, allowing for the targeted modification of a protein or peptide. However, one limitation of using this compound is that it can only modify proteins and peptides that contain amino groups. Proteins and peptides that do not contain amino groups cannot be modified with this compound.
Direcciones Futuras
There are several future directions for the use of (2,5-Dichlorophenyl) 4-methoxy-3-nitrobenzenesulfonate in scientific research. One potential direction is the modification of proteins and peptides for drug delivery applications. The modification can alter the solubility and stability of the protein or peptide, allowing for more effective drug delivery. Another potential direction is the modification of proteins and peptides for use in biosensors. The modification can alter the activity of the protein or peptide, allowing for the detection of specific molecules or ions. Additionally, the compound could be used in the modification of enzymes for biocatalysis applications. The modification can alter the activity and selectivity of the enzyme, allowing for more efficient and specific reactions.
Métodos De Síntesis
The synthesis of (2,5-Dichlorophenyl) 4-methoxy-3-nitrobenzenesulfonate involves the reaction of 2,5-dichlorophenol with 4-methoxy-3-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out at low temperature, and the product is purified by recrystallization.
Aplicaciones Científicas De Investigación
(2,5-Dichlorophenyl) 4-methoxy-3-nitrobenzenesulfonate has been used in various scientific research applications. One of its primary uses is in the modification of proteins and peptides. The compound reacts with amino groups on proteins and peptides, resulting in the formation of sulfonamide bonds. This modification can be used to alter the properties of proteins and peptides, such as their solubility, stability, and activity.
Propiedades
IUPAC Name |
(2,5-dichlorophenyl) 4-methoxy-3-nitrobenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2NO6S/c1-21-12-5-3-9(7-11(12)16(17)18)23(19,20)22-13-6-8(14)2-4-10(13)15/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJTFZVPIXVGQNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)OC2=C(C=CC(=C2)Cl)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



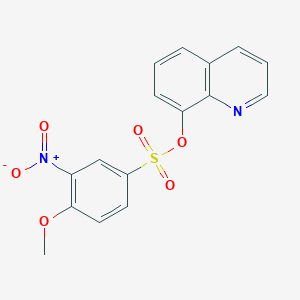
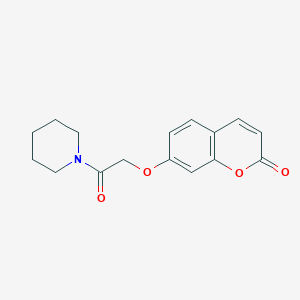
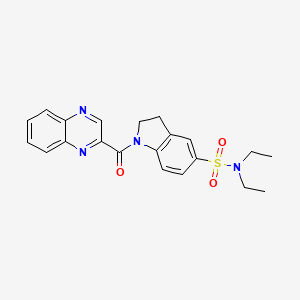
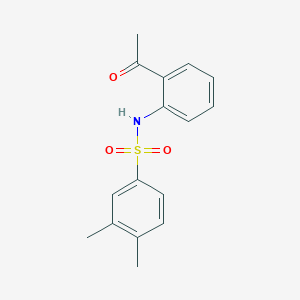
![[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl] 4-[(2-cyanoacetyl)amino]benzoate](/img/structure/B7480116.png)


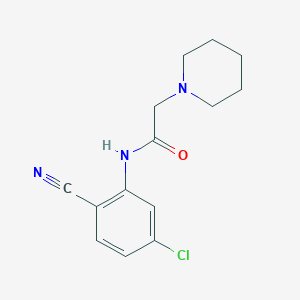

![Dimethyl 3-methyl-5-[(4-propoxycarbonylphenyl)sulfamoyl]thiophene-2,4-dicarboxylate](/img/structure/B7480164.png)
![3-phenyl-N-[[4-(piperidine-1-carbonyl)phenyl]methyl]propanamide](/img/structure/B7480168.png)
![2-methyl-N-[(4-methylphenyl)methyl]-5-nitrobenzene-1-sulfonamide](/img/structure/B7480172.png)